molecular formula C7H10N2O2 B1269434 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 887408-72-2

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1269434
M. Wt: 154.17 g/mol
InChI Key: YBGPNVREQFYRCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid derivatives, including those similar to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep reactions starting from readily available substrates like ethyl cyanoacetate and triethyl orthoformate. These processes include Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to significant improvements in yield (Dong, 2011). Another common approach for the synthesis of pyrazole derivatives is the cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by subsequent functionalization steps to introduce different substituents onto the pyrazole ring (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives has been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, and confirmed by single-crystal X-ray diffraction studies. These analyses reveal the presence of characteristic functional groups and the overall arrangement of atoms within the molecule, highlighting the structural diversity achievable through different synthetic approaches (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo a wide range of chemical reactions, reflecting their rich chemical properties. These include cyclocondensation reactions for ring formation, functionalization reactions to introduce various substituents, and reactions exploiting the nucleophilic nature of the nitrogen atoms within the pyrazole ring. Such reactivity patterns are essential for the development of pyrazole-based compounds with desired biological or physical properties (Arbačiauskienė et al., 2011).

Physical Properties Analysis

The physical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in organic reactions and potential use in material science (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives, such as acidity, reactivity towards various reagents, and stability under different conditions, are central to their utility in synthesis and their biological activity. Studies on these compounds often focus on their ability to participate in hydrogen bonding, π-π interactions, and their reactivity in nucleophilic and electrophilic substitution reactions, which are pivotal for the construction of complex molecules (Viveka et al., 2016).

Scientific Research Applications

Pyrazole Derivatives

Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some of them:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . The specifics of their use in this field are not detailed in the sources.
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry . The specifics of their use in this field are not detailed in the sources.

Safety And Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be inferred that research into the properties and applications of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and similar compounds will continue to be a significant area of focus in the future.

properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPNVREQFYRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360088
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

887408-72-2
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
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